molecular formula C7H7FO2 B050614 3-Fluoro-4-methoxyphenol CAS No. 452-11-9

3-Fluoro-4-methoxyphenol

Cat. No. B050614
CAS RN: 452-11-9
M. Wt: 142.13 g/mol
InChI Key: ORECFXMTZQZHSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxyphenol-like compounds often involves strategies such as nucleophilic aromatic substitution, where fluorinated compounds are reacted with nucleophiles to introduce methoxy groups. For instance, 4-Fluoro-3-phenoxytoluene was synthesized through Ullmann coupling reaction, highlighting a method that could be adapted for synthesizing compounds with similar structural motifs (Zhao Wenxian et al., 2004).

Scientific Research Applications

  • Thermochemical and Calorimetric Studies : Methoxyphenols, which include compounds like 3-Fluoro-4-methoxyphenol, are important in understanding the thermodynamic properties of antioxidants and biologically active molecules. They form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Detailed thermochemical, spectroscopic, and quantum-chemical studies provide insights into the enthalpies of formation, vapor pressure, vaporization, sublimation, and fusion enthalpies of these compounds (Varfolomeev et al., 2010).

  • Photoconductive Polymeric Materials : 3-Fluoro-4-methoxyphenol has been synthesized using enzymes and identified as a suitable photoconductive material. This discovery is significant for the development of components in photoelectronic devices, highlighting the material's potential in electronics, particularly owing to its eco-friendly production process (Zaragoza-Gasca et al., 2011).

  • Synthesis and Chemical Properties : The synthesis of 3-Fluoro-4-methoxyphenol and its derivatives has been a subject of study. This includes understanding the influencing factors in reactions, analyzing the structure using spectroscopic methods, and exploring various chemical activities and interactions with DNA bases. Such research helps in the development of new materials and pharmaceuticals (Güzel et al., 2020).

  • Biomedical Applications : Studies have shown that analogs of 3-Fluoro-4-methoxyphenol, such as 4-fluoro-2-methoxyphenol, exhibit enhanced inhibitory effects on leukocyte oxidant production and phagocytosis. This suggests potential applications in treating inflammatory diseases (de Almeida et al., 2011).

  • Fluorescent Probe Development : 3-Fluoro-4-methoxyphenol derivatives have been used in developing fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation detection, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Safety And Hazards

Safety data sheets indicate that 3-Fluoro-4-methoxyphenol may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-fluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORECFXMTZQZHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562712
Record name 3-Fluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxyphenol

CAS RN

452-11-9
Record name 3-Fluoro-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3′-fluoro-4′-methoxyacetophenone (10 g; 59 mmol) and m-chloroperbenzoic acid (50% purity; 30 g; 89 mmol) in CH2Cl2 (300 mL) was stirred at RT overnight. The solution was washed with saturated aqueous Na2CO3, then filtered through a pad of SiO2 (CH2Cl2 as eluent) and finally chromatographed (SiO2; hex:EtOAc 4:1) to give the crude product (3′-fluoro-4′-methoxy phenyl acetate; 63 g). A solution of this crude material and LiOH.H2O (5 g; 120 mmol) in MeOH:H2O (100 mL of a 9:1 mixture) was stirred at RT overnight. Volatiles were removed in vacuo, and the residue was partitioned between excess aqueous 1 M HCl and EtOAc (aqueous layer pH˜3). The aqueous phase was extracted with EtOAc (2×). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give 3-fluoro-4-methoxy phenol (6.1 g; 72%) as an oil.
Quantity
10 g
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89 mmol
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300 mL
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Niemann, JF Mead, AA Benson - Journal of the American …, 1941 - ACS Publications
… 3 - Fluoro - 4 - methoxyphenol.—2 - … Upon recrystallization from a mixture of benzene andligroin, 3-fluoro4-methoxyphenol, m. p. 54-55, was obtained. …
Number of citations: 15 pubs.acs.org
JF Mead - 1942 - thesis.library.caltech.edu
… of 3-fluoro-4-methoxyphenol, 60 g. of freshly dehydrated anhydrous potassium carbonate, and 275 ml. of freshl;>r distilled 2-pentanone was refluxed in an oil-ba.th for six hours. …
Number of citations: 2 thesis.library.caltech.edu
SJ Barlow - 1989 - search.proquest.com
… F irs tly we had to synthesise 3-fluoro-4-methoxyphenol (44), which could in principle be prepared from fluorohydroquinone (23) by methylation, which would be expected to give a …
Number of citations: 0 search.proquest.com
J Lehtivarjo, M Niemitz… - Journal of Chemical …, 2014 - ACS Publications
… An outline of the procedure is presented in Figure 1 for the 3 J FH coupling of 3-fluoro-4-methoxyphenol used as an example query. The procedure begins by calculating the hash code (…
Number of citations: 8 pubs.acs.org
Z Yin - 2016 - search.proquest.com
Quinonoids are quinone derivatives that have carbonyl or carbonyl equivalent and even number of double bonds embedded in six member rings. As a result of the intrinsic α, β-…
Number of citations: 2 search.proquest.com
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
DA Hay, O Fedorov, S Martin… - Journal of the …, 2014 - ACS Publications
Small-molecule inhibitors that target bromodomains outside of the bromodomain and extra-terminal (BET) sub-family are lacking. Here, we describe highly potent and selective ligands …
Number of citations: 300 pubs.acs.org
Y Yue, J Chao, Z Wang, Y Yang, Y Ye, C Sun… - Organic & …, 2021 - pubs.rsc.org
… When 3-fluoro-4-methoxyphenol was selected as the substrate, the corresponding products could be formed in good yields (4m and 4n). In addition, 4-ethoxyphenol worked well with …
Number of citations: 2 pubs.rsc.org
J Freedman, KT Stewart - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
Several methods for the preparation of 3,4‐dihydro‐1‐benzoxepin‐5(2H)‐ones are described. In addition to the desired ketones, a variety of novel by‐products have been isolated. …
Number of citations: 15 onlinelibrary.wiley.com

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